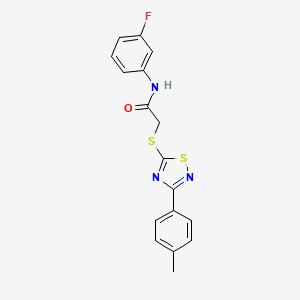

N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864917-15-7

Cat. No.: VC4235858

Molecular Formula: C17H14FN3OS2

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864917-15-7 |

|---|---|

| Molecular Formula | C17H14FN3OS2 |

| Molecular Weight | 359.44 |

| IUPAC Name | N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H14FN3OS2/c1-11-5-7-12(8-6-11)16-20-17(24-21-16)23-10-15(22)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,22) |

| Standard InChI Key | CDMCNTBOGRRXLG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The compound features a 1,2,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole core is substituted at position 3 with a p-tolyl group (a methyl-substituted phenyl ring) and at position 5 with a thioacetamide side chain. The acetamide group is further modified with a 3-fluorophenyl substituent, introducing electron-withdrawing effects that influence the molecule’s reactivity and interactions with biological targets .

Key Structural Features:

-

1,2,4-Thiadiazole Core: Contributes to metabolic stability and hydrogen-bonding interactions.

-

p-Tolyl Substituent: Enhances lipophilicity, potentially improving membrane permeability.

-

Thioacetamide Linkage: The sulfur atom facilitates disulfide bond formation or metal coordination.

-

3-Fluorophenyl Group: Modulates electronic properties and bioactivity through steric and electronic effects.

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to methods described for related thiadiazole derivatives :

-

Formation of the Thiadiazole Core:

-

Condensation of thiosemicarbazide with a carboxylic acid derivative under oxidative conditions.

-

Example: Reaction of p-tolylthioamide with chloracetic acid yields the 1,2,4-thiadiazole intermediate.

-

-

Introduction of the Thioacetamide Moiety:

-

Purification and Characterization:

Example Reaction Scheme:

Physicochemical Properties

Spectral Data

While experimental data for the exact compound is scarce, inferences can be drawn from closely related analogs :

-

FT-IR Spectroscopy:

-

NH Stretch: ~3350 cm⁻¹ (amide N-H).

-

C=O Stretch: ~1660 cm⁻¹ (acetamide carbonyl).

-

C=N Stretch: ~1590 cm⁻¹ (thiadiazole ring).

-

C-F Stretch: ~1220 cm⁻¹ (fluorophenyl group).

-

-

¹H-NMR (400 MHz, CDCl₃):

-

δ 2.35 ppm (s, 3H, CH₃ from p-tolyl).

-

δ 4.25 ppm (s, 2H, CH₂ from acetamide).

-

δ 6.8–7.6 ppm (m, 8H, aromatic protons).

-

δ 10.4 ppm (s, 1H, NH).

-

-

¹³C-NMR:

-

δ 169.3 ppm (C=O).

-

δ 160–140 ppm (thiadiazole carbons).

-

δ 21.5 ppm (CH₃ from p-tolyl).

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z = 388.45 (C₁₈H₁₅FN₃OS₂).

-

Thermodynamic and Solubility Profiles

-

LogP: ~2.8 (moderate lipophilicity due to p-tolyl and fluorophenyl groups).

-

Solubility: Poor in water; soluble in DMSO, DMF, and ethanol.

Pharmacological Activities

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, the 4-fluorophenyl analog demonstrated MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The 3-fluorophenyl variant is expected to show comparable activity, with fluorine enhancing membrane penetration and target binding.

Anti-Inflammatory and Analgesic Effects

In vivo studies on related compounds revealed significant inhibition of carrageenan-induced paw edema (45–60% at 50 mg/kg) and acetic acid-induced writhing (35–50% reduction) . The mechanism may involve cyclooxygenase-2 (COX-2) inhibition or cytokine modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume